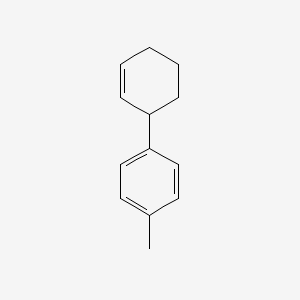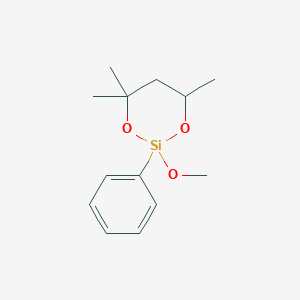
2,3,4,7,9-Pentamethoxyphenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,7,9-Pentamethoxyphenanthrene is a polycyclic aromatic hydrocarbon derivative It is characterized by the presence of five methoxy groups attached to the phenanthrene core Phenanthrene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,7,9-Pentamethoxyphenanthrene typically involves the methoxylation of phenanthrene derivatives. One common method is the electrophilic aromatic substitution reaction, where phenanthrene is treated with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction conditions often require elevated temperatures to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available phenanthrene. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.
Substitution: Reagents like bromine or sulfuric acid are used for halogenation and sulfonation reactions, respectively.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro-2,3,4,7,9-Pentamethoxyphenanthrene.
Substitution: Halogenated or sulfonated phenanthrene derivatives.
科学的研究の応用
2,3,4,7,9-Pentamethoxyphenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxic effects against cancer cells.
Medicine: Investigated for its potential therapeutic properties, particularly in oncology.
Industry: Utilized in the development of dyes, plastics, and other materials due to its aromatic properties.
作用機序
The mechanism of action of 2,3,4,7,9-Pentamethoxyphenanthrene involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound may also generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .
類似化合物との比較
Phenanthrene: The parent compound, lacking methoxy groups.
2,7-Dimethoxyphenanthrene: A derivative with fewer methoxy groups.
2,6-Dihydroxy-3,4,7-trimethoxyphenanthrene: Another methoxy-substituted phenanthrene derivative.
Uniqueness: 2,3,4,7,9-Pentamethoxyphenanthrene is unique due to the specific positioning and number of methoxy groups, which confer distinct chemical and biological properties. Its high degree of methoxylation enhances its solubility in organic solvents and may increase its biological activity compared to less substituted derivatives.
特性
CAS番号 |
113476-63-4 |
|---|---|
分子式 |
C19H20O5 |
分子量 |
328.4 g/mol |
IUPAC名 |
2,3,4,7,9-pentamethoxyphenanthrene |
InChI |
InChI=1S/C19H20O5/c1-20-12-6-7-13-14(10-12)15(21-2)8-11-9-16(22-3)18(23-4)19(24-5)17(11)13/h6-10H,1-5H3 |
InChIキー |
DKNGVACRFHEWBZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C3C=C(C(=C(C3=C2C=C1)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
![Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate](/img/structure/B14306114.png)
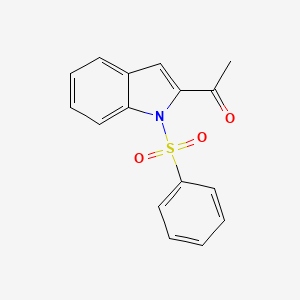

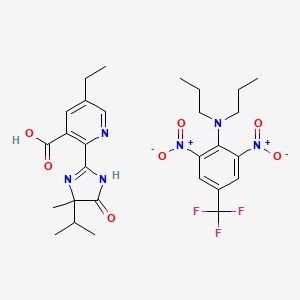

![Bis[2,3,3,3-tetrafluoro-1-oxo-2-(trifluoromethyl)propyl] peroxide](/img/structure/B14306147.png)
acetic acid](/img/structure/B14306158.png)
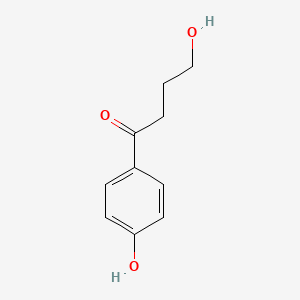
![5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14306179.png)

